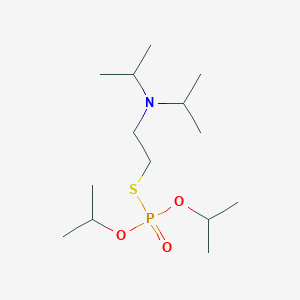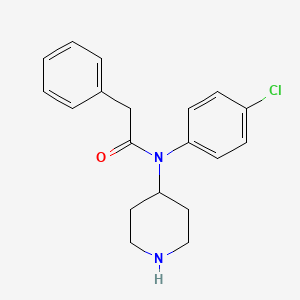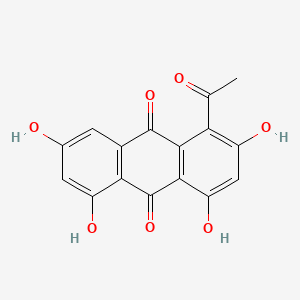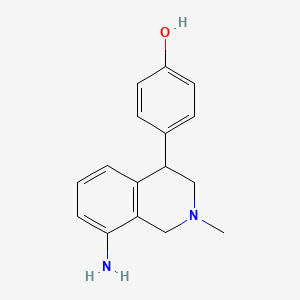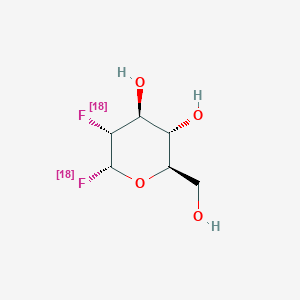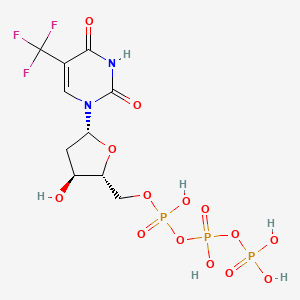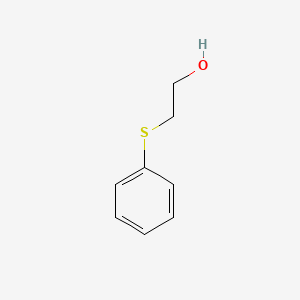
2-(Phénylthio)éthanol
Vue d'ensemble
Description
2-(Phenylthio)ethanol is an organic compound with the molecular formula C8H10OS. It is also known as 2-hydroxyethyl phenyl sulfide. This compound is characterized by the presence of a phenylthio group attached to an ethanol moiety. It is a versatile intermediate used in various chemical syntheses and industrial applications .
Applications De Recherche Scientifique
2-(Phenylthio)ethanol has a wide range of applications in scientific research:
Biology: It serves as a protecting group for thymidine analogues during DNA synthesis.
Medicine: The compound is explored for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the preparation of specialty chemicals and agrochemicals.
Safety and Hazards
“2-(Phenylthio)ethanol” is harmful if inhaled, swallowed, or in contact with skin. It may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing vapors or mists, and wear protective gloves/protective clothing/eye protection/face protection .
Relevant Papers
The relevant papers retrieved include studies on the synthesis of indole, benzofuran, and benzothiophene , and the use of “2-(Phenylthio)ethanol” for temporary masking of the thymine residue during the synthesis of sugar-modified thymidine derivatives .
Mécanisme D'action
Target of Action
It has been used in the synthesis of indole, benzofuran, and benzothiophene , suggesting that it may interact with enzymes or receptors involved in these pathways.
Mode of Action
It is known to be involved in the synthesis of indole, benzofuran, and benzothiophene , indicating that it likely interacts with the enzymes or receptors involved in these processes.
Biochemical Pathways
2-(Phenylthio)ethanol is involved in the synthesis of indole, benzofuran, and benzothiophene . These compounds are part of various biochemical pathways, including those involved in the production of aromatic compounds. The downstream effects of these pathways can vary widely, depending on the specific pathway and the organism in which it is occurring .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good absorption and distribution characteristics
Result of Action
Its role in the synthesis of indole, benzofuran, and benzothiophene suggests that it may influence the production of these aromatic compounds .
Analyse Biochimique
Biochemical Properties
2-(Phenylthio)ethanol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as alcohol dehydrogenase and cytochrome P450. These interactions often involve the oxidation of the ethanol moiety, leading to the formation of reactive intermediates. The phenylthio group can also participate in redox reactions, further influencing the biochemical pathways in which 2-(Phenylthio)ethanol is involved .
Cellular Effects
2-(Phenylthio)ethanol has been observed to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, it has been shown to impact the expression of genes involved in oxidative stress responses. Additionally, 2-(Phenylthio)ethanol can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of 2-(Phenylthio)ethanol involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For example, 2-(Phenylthio)ethanol can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, it can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Phenylthio)ethanol can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that 2-(Phenylthio)ethanol can have sustained effects on cellular function, particularly in terms of oxidative stress and metabolic regulation .
Dosage Effects in Animal Models
The effects of 2-(Phenylthio)ethanol in animal models vary with different dosages. At low doses, it can enhance certain metabolic pathways, while at high doses, it may exhibit toxic effects. Studies have shown that high doses of 2-(Phenylthio)ethanol can lead to oxidative stress and damage to cellular components. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity .
Metabolic Pathways
2-(Phenylthio)ethanol is involved in several metabolic pathways. It is metabolized by enzymes such as alcohol dehydrogenase and cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The phenylthio group can also undergo oxidation, contributing to the overall metabolic profile of 2-(Phenylthio)ethanol .
Transport and Distribution
Within cells and tissues, 2-(Phenylthio)ethanol is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, 2-(Phenylthio)ethanol can localize to specific compartments, such as the cytoplasm or mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2-(Phenylthio)ethanol is influenced by its chemical properties and interactions with cellular components. It can be directed to specific organelles, such as the mitochondria, through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows 2-(Phenylthio)ethanol to interact with specific enzymes and proteins within these compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(Phenylthio)ethanol can be synthesized through several methods. One common approach involves the reaction of phenylthiol with ethylene oxide under basic conditions. The reaction proceeds as follows:
C6H5SH+C2H4O→C6H5SCH2CH2OH
Another method involves the reaction of phenylthiol with ethylene chlorohydrin in the presence of a base such as sodium hydroxide:
C6H5SH+ClCH2CH2OH→C6H5SCH2CH2OH+NaCl
Industrial Production Methods: Industrial production of 2-(Phenylthio)ethanol typically involves the large-scale application of the above synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and efficient separation techniques are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Phenylthio)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(Phenylsulfinyl)ethanol or further to 2-(Phenylsulfonyl)ethanol using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to 2-(Phenylthio)ethane using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: 2-(Phenylsulfinyl)ethanol, 2-(Phenylsulfonyl)ethanol.
Reduction: 2-(Phenylthio)ethane.
Substitution: Depending on the nucleophile, products such as 2-(Phenylthio)ethyl halides, 2-(Phenylthio)ethyl amines, etc..
Comparaison Avec Des Composés Similaires
2-(Methylthio)ethanol: Similar structure but with a methyl group instead of a phenyl group.
2-(Phenoxy)ethanol: Similar structure but with an oxygen atom instead of a sulfur atom.
Comparison:
2-(Phenylthio)ethanol vs. 2-(Methylthio)ethanol: The phenyl group in 2-(Phenylthio)ethanol provides greater stability and reactivity compared to the methyl group in 2-(Methylthio)ethanol.
2-(Phenylthio)ethanol vs. 2-(Phenoxy)ethanol: The sulfur atom in 2-(Phenylthio)ethanol imparts different chemical properties compared to the oxygen atom in 2-(Phenoxy)ethanol, affecting their reactivity and applications.
Propriétés
IUPAC Name |
2-phenylsulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWZHCSQVRVQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046974 | |
| Record name | 2-Phenylmercaptoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
699-12-7 | |
| Record name | 2-(Phenylthio)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=699-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylmercaptoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylthioethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-(phenylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenylmercaptoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(phenylthio)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLMERCAPTOETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WA374O44P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 2-(Phenylthio)ethanol?
A1: 2-(Phenylthio)ethanol can be synthesized through several methods. One approach involves reacting sodium benzenethiolate with styrene oxide. This reaction yields a mixture of 2-(Phenylthio)ethanol and 1-Phenyl-2-(phenylthio)ethanol due to the influence of the substituent on benzylic carbonium ion stability []. Another method utilizes the reaction of thiophenol with ethylene carbonate in the presence of a Na-X zeolite catalyst, leading to high yields of 2-(Phenylthio)ethanol [].
Q2: How does the structure of 2-(Phenylthio)ethanol influence its reactivity?
A2: The presence of both a hydroxyl group and a thioether moiety within 2-(Phenylthio)ethanol contributes to its versatile reactivity. The thioether can be readily oxidized to the corresponding sulfone using m-chloroperoxybenzoic acid, as demonstrated in the synthesis of enediyne compounds []. Additionally, the hydroxyl group allows for further derivatization, such as the formation of methanesulfonates or acetates, which exhibit distinct spectral characteristics compared to their parent alcohol [].
Q3: What are some applications of 2-(Phenylthio)ethanol in organic synthesis?
A3: 2-(Phenylthio)ethanol serves as a valuable reagent in various organic transformations. It can act as a nucleophile in epoxide ring-opening reactions, facilitating the synthesis of enantiomerically pure epoxydocosapentaenoic acids when combined with enzymatic epoxidation strategies []. Furthermore, 2-(Phenylthio)ethanol derivatives can undergo reductive β-elimination in the presence of titanium tetrachloride and lithium aluminum hydride, providing a convenient route for converting carbonyl compounds into terminal olefins [, ].
Q4: Has the behavior of 2-(Phenylthio)ethanol been investigated using pulse radiolysis?
A4: Yes, pulse radiolysis studies have provided valuable insights into the reactivity of 2-(Phenylthio)ethanol with various reactive species. For example, the reaction with hydroxyl radicals proceeds with a high rate constant and suggests multiple reaction pathways, including electron transfer, hydrogen abstraction, and OH-adduct formation [, ]. These studies also determined the reduction potential of the 2-(Phenylthio)ethanol/2-(Phenylthio)ethanol radical anion couple and highlighted the role of pH in the electron transfer processes [, ].
Q5: Are there any reported applications of 2-(Phenylthio)ethanol in nucleoside chemistry?
A5: Yes, 2-(Phenylthio)ethanol has been explored as a two-stage protecting group for the thymine moiety in thymidine analogues []. The 2-(Phenylthio)ethyl group is introduced through a Mitsunobu reaction and demonstrates excellent stability under basic conditions, permitting selective O-alkylation of ribose moieties. Subsequent oxidation to the sulfone followed by base treatment triggers β-elimination, releasing the unprotected thymine []. This strategy holds promise for oligonucleotide synthesis by facilitating selective modifications and deprotection steps.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1207340.png)
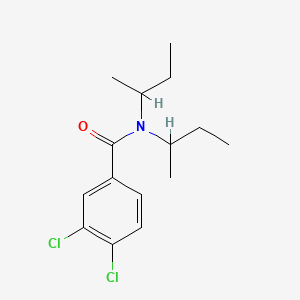
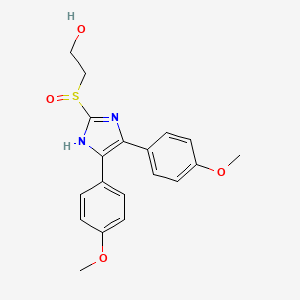

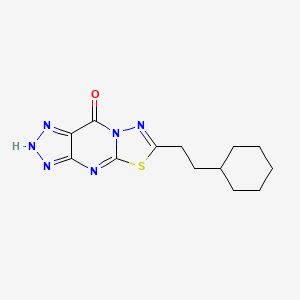
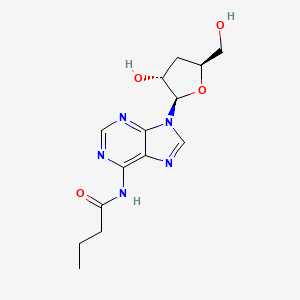
![[4-(1,2-Dicarboxyethylidene)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B1207350.png)
